6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol
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Overview
Description
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol is an organic compound with the molecular formula C10H13NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-Methylquinoline-3-carbaldehyde using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as ethanol .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline compounds.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-3-ol: Lacks the methyl group at the 6th position.
3-Methylquinoline: Lacks the tetrahydro structure.
6-Methylquinoline: Lacks the hydroxyl group at the 3rd position.
Uniqueness
6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h5-7,12H,2-4H2,1H3 |
InChI Key |
PHWQVAUZZXDWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)O |
Origin of Product |
United States |
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